4-AMino-6-hydroxy-2-MethylpyriMidine Hydrate

Vue d'ensemble

Description

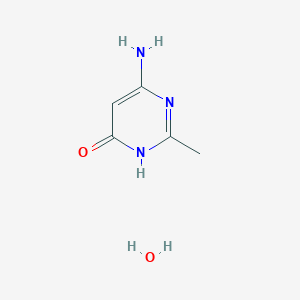

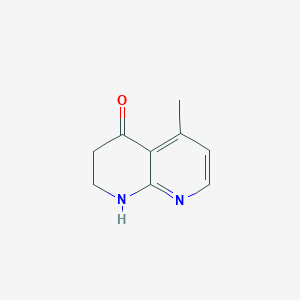

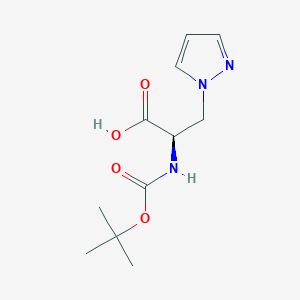

4-Amino-6-hydroxy-2-methylpyrimidine hydrate is a pyrimidine derivative . It is a solid substance with a molecular weight of 143.15 . The IUPAC name for this compound is 6-amino-2-methyl-4-pyrimidinol hydrate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C5H7N3O.H2O/c1-3-7-4(6)2-5(9)8-3;/h2H,1H3,(H3,6,7,8,9);1H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a white to light yellow powder or crystal . The compound should be stored in a dark place, sealed in dry, at room temperature .Applications De Recherche Scientifique

Prototropic Tautomerism and Structural Studies

- Polyfunctional Derivatives and Tautomerism : The hydration of related pyrimidine derivatives leads to an equilibrium mixture of tautomers, influenced by the medium's polarity. This demonstrates the compound's role in understanding chemical equilibrium and tautomerism in pyrimidine chemistry (Erkin & Krutikov, 2005).

Antiviral Activities

- Antiviral Properties : Certain derivatives exhibit antiviral activities, particularly against herpes and retroviruses, highlighting the compound's potential in developing antiviral therapies. The structural modifications of the pyrimidine nucleus significantly influence its biological activity (Holý et al., 2002).

Synthesis and Chemical Reactions

- Hydrazinolysis Studies : Research on the reaction of 6-amino-4-hydroxy-1-methylpyrimidine-2(1H)-thione with hydrazine showcases the compound's relevance in synthesizing triazoles and related products, offering insights into synthetic pathways and product formation (Dickinson & Jacobsen, 1975).

Spectroscopic and Structural Analysis

- Vibrational and Electronic Spectral Study : The vibrational and electronic spectra of similar pyrimidine derivatives have been extensively studied, providing valuable data for understanding the molecular structure and electronic properties of pyrimidine compounds (Faizan et al., 2017).

Corrosion Inhibition

- Inhibitive Performance on Steel Corrosion : Aminopyrimidines, including derivatives of the compound , have been evaluated for their performance as corrosion inhibitors on steel surfaces, linking their structural chemistry to practical applications in corrosion science (Masoud et al., 2010).

Immunostimulant Effects

- Immunostimulant Action Under Extreme Conditions : Studies indicate that certain methylated pyrimidine derivatives exhibit pronounced immunostimulant actions, suggesting potential applications in enhancing immune responses under adverse conditions (Ismagilova et al., 2000).

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H315 and H319, indicating that it causes skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing eye protection/face protection, and seeking medical advice if eye irritation persists .

Mécanisme D'action

Mode of Action

The exact mode of action of 4-Amino-6-hydroxy-2-MethylpyriMidine Hydrate is currently unknown . It’s known that the compound can undergo deprotonation of its tautomeric forms, leading to the formation of a common anion .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is recommended to store the compound in a dark place, sealed in dry, at room temperature to maintain its stability .

Analyse Biochimique

Biochemical Properties

4-Amino-6-hydroxy-2-methylpyrimidine hydrate plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with pyrimidine biosynthesis enzymes, which are crucial for the synthesis of nucleotides. These interactions often involve hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and facilitate the catalytic process .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the expression of genes involved in nucleotide synthesis and repair, thereby impacting DNA replication and cell division . Additionally, it may alter metabolic pathways by interacting with key metabolic enzymes, leading to changes in cellular energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes, and either inhibit or activate their activity. This binding often involves the formation of hydrogen bonds and van der Waals interactions, which stabilize the enzyme-inhibitor or enzyme-activator complex . Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard storage conditions but may degrade over extended periods or under harsh conditions . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, such as sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects on cellular function, while at higher doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where a specific dosage range leads to significant changes in cellular processes, such as increased or decreased enzyme activity . High doses may result in toxicity, manifesting as cellular damage or impaired organ function .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for nucleotide synthesis and metabolism. These interactions can affect metabolic flux and alter the levels of various metabolites within the cell . For instance, it may enhance or inhibit the activity of enzymes involved in the pyrimidine biosynthesis pathway, leading to changes in the production of nucleotides and other related compounds .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound to specific cellular compartments . The compound’s distribution can influence its activity and function, as it may accumulate in certain tissues or organelles where it exerts its biochemical effects .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can affect its activity and function, as the compound may interact with specific biomolecules within these subcellular regions . For example, its presence in the nucleus may influence gene expression, while its localization in the mitochondria may impact cellular metabolism .

Propriétés

IUPAC Name |

4-amino-2-methyl-1H-pyrimidin-6-one;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O.H2O/c1-3-7-4(6)2-5(9)8-3;/h2H,1H3,(H3,6,7,8,9);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DASZPEWSQNRDMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=O)N1)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,8-Diazaspiro[4.5]decan-1-one, 2-(phenylmethyl)-](/img/structure/B1498464.png)

![ethyl 2-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1498468.png)

![Di-tert-butyl 2,6-diazaspiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B1498477.png)

![2-[(6-Methyl-2-phenyl-4-pyrimidinyl)amino]-ethanol](/img/structure/B1498484.png)